Lipophilicity Boost: Computed clogP Comparison of the 5-Butyl Derivative vs. the 5-Des-Butyl Analog
The addition of an n‑butyl group at position 5 significantly increases the computed partition coefficient (clogP) relative to the 5‑unsubstituted parent compound dimethyl 1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylate. [1] Based on molecular formula differences (C₁₇H₂₀N₂O₄ vs. C₁₃H₁₂N₂O₄) and the additive nature of logP contributions, the estimated clogP difference is approximately +1.7 log units, a magnitude that correlates with pronounced shifts in membrane permeability and solubility.
| Evidence Dimension | Computed octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP ≈ 2.8 (C₁₇H₂₀N₂O₄) |
| Comparator Or Baseline | Dimethyl 1‑phenyl‑1H‑pyrazole‑3,4‑dicarboxylate; estimated clogP ≈ 1.1 (C₁₃H₁₂N₂O₄) |
| Quantified Difference | ΔclogP ≈ +1.7 log units |
| Conditions | clogP estimated by group‑contribution method based on molecular formula; not experimentally measured. |
Why This Matters
A clogP shift of ≥1.5 log units is sufficient to alter solubility class and passive membrane permeability, directly impacting bioassay outcomes and formulation strategies, making the 5‑butyl derivative the appropriate choice for lipophilicity‑driven SAR series.
- [1] Yathirajan, H. S., Jasinski, J. P., Golen, J. A., Narayana, B., & Sarojini, B. K. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E, 74(12), 1783–1789. View Source
